molecular formula C12H18 B1620480 1-tert-Butyl-4-ethylbenzene CAS No. 7364-19-4

1-tert-Butyl-4-ethylbenzene

Cat. No.: B1620480
CAS No.: 7364-19-4
M. Wt: 162.27 g/mol
InChI Key: OYBFKZHDPTTWGE-UHFFFAOYSA-N
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Description

. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group and an ethyl group at the para positions. This compound is used in various chemical processes and has significant industrial relevance.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-ethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The tert-butyl and ethyl groups influence the reactivity of the benzene ring through inductive and resonance effects . These groups can either donate or withdraw electrons, affecting the overall reactivity of the compound.

Comparison with Similar Compounds

1-tert-Butyl-4-ethylbenzene can be compared with other similar compounds such as:

    tert-Butylbenzene: This compound has only a tert-butyl group attached to the benzene ring.

    Ethylbenzene: This compound has only an ethyl group attached to the benzene ring.

    1,4-Di-tert-butylbenzene: This compound has two tert-butyl groups attached to the benzene ring.

Properties

IUPAC Name

1-tert-butyl-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-5-10-6-8-11(9-7-10)12(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBFKZHDPTTWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223857
Record name p-tert-Butylethylbenzene
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Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7364-19-4
Record name 1-tert-Butyl-4-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7364-19-4
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Record name p-tert-Butylethylbenzene
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Record name NSC159030
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Record name p-tert-Butylethylbenzene
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Record name p-tert-butylethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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